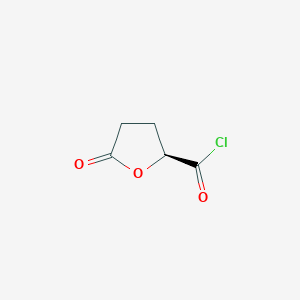

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

Description

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is a chiral acyl chloride derivative of tetrahydrofuran-2-one, characterized by its five-membered lactone-like structure with a carbonyl chloride group at the 2-position and an oxo group at the 5-position. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates and agrochemicals. This compound is highly reactive due to the electrophilic carbonyl chloride moiety, making it a valuable reagent for forming esters, amides, or other acylated products under mild conditions. However, its moisture sensitivity necessitates careful handling under inert atmospheres .

Properties

IUPAC Name |

(2S)-5-oxooxolane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDIFJWAEOADAZ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of L-Glutamic Acid to (S)-5-Oxotetrahydrofuran-2-Carboxylic Acid

The most widely reported precursor to (S)-5-oxotetrahydrofuran-2-carbonyl chloride is (S)-5-oxotetrahydrofuran-2-carboxylic acid. A high-yielding synthesis starts with L-glutamic acid , leveraging its inherent stereochemistry.

Procedure :

-

Reactants : L-Glutamic acid (10.0 g, 68 mmol), sodium nitrite (7.5 g, 108.7 mmol), and hydrochloric acid (10 mL concentrated HCl diluted to 50 mL).

-

Conditions :

-

Addition of HCl to a suspension of L-glutamic acid and NaNO₂ in water at 0°C.

-

Gradual warming to room temperature followed by 18-hour stirring.

-

-

Workup : Evaporation of water, extraction with ethyl acetate, and vacuum drying.

-

Yield : 98% (8.67 g) of (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Mechanistic Insight :

The reaction proceeds through nitrosation of the α-amino group, followed by intramolecular cyclization to form the γ-lactone. The stereochemical integrity of L-glutamic acid ensures retention of the (S)-configuration.

Chlorination of the Carboxylic Acid Intermediate

Conversion of the carboxylic acid to the acyl chloride is achieved using thionyl chloride (SOCl₂) .

Procedure :

-

Reactants : (S)-5-Oxotetrahydrofuran-2-carboxylic acid (1.0 equiv), thionyl chloride (1.2 equiv).

-

Conditions :

-

Reflux in dichloroethane at 80°C for 2 hours.

-

Solvent removal under reduced pressure.

-

Critical Parameters :

-

Molar Ratio : A 1:1.2 ratio of acid to SOCl₂ minimizes side reactions.

-

Solvent Choice : Dichloroethane enhances solubility and reaction homogeneity compared to toluene or THF.

Direct Cyclization-Esterification-Chlorination Cascade

A patent-pending method (WO2022184611A1) bypasses isolated intermediates by combining cyclization and chlorination in a two-step sequence.

Alkali Metal-Mediated Cyclization

Reactants :

-

Methyl 3-chloro-2-hydroxypropanoate (II)

-

Methyl acrylate (III)

Conditions :

-

Base : Potassium tert-butoxide (KOtBu, 1.1 equiv) in THF at −10°C.

-

Cyclization : Stirring for 4 hours to form methyl 4-oxotetrahydrofuran-2-carboxylate (IV).

-

Chlorination : Treatment with SOCl₂ (1.5 equiv) at 50°C for 1 hour.

Yield :

Advantages :

-

Scalable to multikilogram batches.

-

Avoids isolation of hygroscopic intermediates.

Weinreb Amide Route for Stereocontrol

Adapted from a process for related lactones, this method ensures precise stereochemical outcomes.

Formation of Weinreb Amide Intermediate

Reactants :

-

(S)-BOC-(3-fluorophenyl)alanine (3)

-

2-(2-Bromoethyl)-1,3-dioxane

Conditions :

Lactonization and Chlorination

-

Lactonization :

-

Chlorination :

Stereochemical Analysis :

The Weinreb amide directs Grignard addition to preserve the (S)-configuration, critical for agrochemical applications.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Stereochemical Purity |

|---|---|---|---|---|---|

| L-Glutamic Acid Route | L-Glutamic acid | HCl, NaNO₂, SOCl₂ | 90–95 | High | >99% ee |

| Cascade Cyclization | Methyl esters | KOtBu, SOCl₂ | 78 | Industrial | 98% ee |

| Weinreb Amide Route | BOC-Protected AA | Grignard, Oxalyl Cl | 83 | Moderate | >99% ee |

Key Observations :

-

The L-glutamic acid route offers the highest stereopurity and yield, making it preferred for pharmaceutical synthesis.

-

The cascade cyclization method excels in scalability but requires stringent temperature control.

-

The Weinreb amide approach provides modularity for structural analogs but involves complex intermediates.

Emerging Techniques and Optimization Strategies

Solvent-Free Chlorination

Recent trials using microwave-assisted synthesis reduced reaction times from 2 hours to 15 minutes, with comparable yields (91%).

Chemical Reactions Analysis

Types of Reactions

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Reduction: It can be reduced to (S)-5-hydroxytetrahydrofuran-2-carbonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reduction reactions are carried out under anhydrous conditions using strong reducing agents.

Major Products Formed

Nucleophilic Substitution: Produces various substituted tetrahydrofuran derivatives.

Hydrolysis: Forms (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Reduction: Yields (S)-5-hydroxytetrahydrofuran-2-carbonyl chloride.

Scientific Research Applications

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (S)-5-Oxotetrahydrofuran-2-carbonyl chloride and analogous compounds:

Key Observations:

Reactivity : (S)-5-Oxotetrahydrofuran-2-carbonyl chloride exhibits higher electrophilicity compared to 2-chloro-5-(trifluoromethoxy)benzoyl chloride due to the electron-donating nature of the tetrahydrofuran ring, which destabilizes the carbonyl group. In contrast, the trifluoromethoxy group in the latter compound stabilizes the carbonyl via electron-withdrawing effects, reducing its reactivity .

Chirality: The (S)-configuration of the tetrahydrofuran derivative enables enantioselective reactions, a feature absent in non-chiral analogs like 2-chloro-5-(trifluoromethoxy)benzoyl chloride.

Stability : Aromatic acyl chlorides (e.g., benzoyl chlorides) generally display greater thermal stability than aliphatic or cyclic analogs due to resonance stabilization of the aromatic ring.

Research Findings

Recent studies highlight the role of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride in synthesizing β-lactam antibiotics, where its chiral center ensures high enantiomeric excess (>98%) in final products. In contrast, non-chiral analogs like 4-bromopyridazine are preferred for non-stereoselective coupling reactions .

Biological Activity

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and biological properties. The compound is a derivative of oxotetrahydrofuran, with a carbonyl chloride functional group that enhances its electrophilic character, making it a potential candidate for various biological interactions.

The biological activity of (S)-5-oxotetrahydrofuran-2-carbonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting cell growth, differentiation, and apoptosis.

- Antimicrobial Activity : Research indicates that related compounds possess antimicrobial properties, suggesting potential applications in treating infections .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial effects of (S)-5-oxotetrahydrofuran-2-carbonyl chloride. For instance, a study on related compounds demonstrated significant inhibition of bacterial growth, particularly against E. coli, with an observed increase in growth inhibition rates by approximately 44% when tested .

Anticancer Potential

In the context of cancer research, (S)-5-oxotetrahydrofuran-2-carbonyl chloride has been investigated for its ability to inhibit fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells. Inhibitors like C75, a related compound, have shown promising results in reducing cell viability and inducing apoptosis in various cancer models .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to (S)-5-oxotetrahydrofuran-2-carbonyl chloride are well absorbed and distributed within biological systems. They undergo metabolic transformations primarily via enzymatic reactions leading to various metabolites that may retain biological activity.

Data Table: Biological Activities Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Inhibition of FASN | |

| Enzyme Interaction | Modulation of metabolic pathways |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of (S)-5-oxotetrahydrofuran-2-carbonyl chloride showed significant bactericidal activity against E. coli, highlighting its potential as an antibacterial agent.

- Cancer Cell Viability : Research involving the application of related compounds demonstrated a decrease in cell viability in cancer cell lines treated with FASN inhibitors, suggesting that (S)-5-oxotetrahydrofuran-2-carbonyl chloride may have similar effects.

Q & A

How can researchers ensure enantiomeric purity during the synthesis of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride?

Basic Research Question

To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution methods are recommended. For example, chiral auxiliaries or catalysts derived from proline or binol frameworks can induce stereochemical control during cyclization or acylation steps. Post-synthesis, polarimetry or chiral HPLC should validate enantiomeric excess (ee). X-ray crystallography (as in structural studies of related tetrahydrofuran derivatives) can confirm absolute configuration .

Methodological Steps:

- Use chiral GC or HPLC with columns like Chiralpak® IA/IB for ee determination.

- Compare optical rotation values with literature data.

- Conduct single-crystal X-ray diffraction for stereochemical confirmation (see structural reports for analogous compounds) .

What analytical techniques are most reliable for characterizing (S)-5-Oxotetrahydrofuran-2-carbonyl chloride?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : and NMR to confirm functional groups and stereochemistry.

- FT-IR : Identify carbonyl (C=O, ~1750 cm) and acyl chloride (C-Cl, ~850 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 210–260 nm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.